Cas no 70009-01-7 (2-(naphthalen-2-yl)ethanimidamide)

2-(Naphthalen-2-yl)ethanimidamide is a specialized organic compound featuring a naphthalene core linked to an ethanimidamide functional group. This structure imparts unique reactivity, making it valuable as an intermediate in synthetic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals. The naphthalene moiety enhances stability and aromatic character, while the ethanimidamide group offers versatile reactivity for further functionalization, such as cyclization or condensation reactions. Its well-defined molecular architecture ensures consistent performance in research and industrial applications. The compound is typically handled under controlled conditions due to its sensitivity, requiring appropriate storage and handling protocols to maintain purity and stability.
2-(naphthalen-2-yl)ethanimidamide structure
70009-01-7 structure
Product name:2-(naphthalen-2-yl)ethanimidamide
CAS No:70009-01-7
MF:C12H12N2
MW:184.237082481384
CID:1740552
PubChem ID:31126

2-(naphthalen-2-yl)ethanimidamide Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthaleneethanimidamide
    • 2-naphthalen-2-ylethanimidamide
    • 2-(naphthalen-2-yl)ethanimidamide
    • 2-NAPHTHALENEACETAMIDINE
    • BTA0U7LVC7
    • EN300-1867302
    • Q27274871
    • SCHEMBL11420944
    • UNII-BTA0U7LVC7
    • 70009-01-7
    • Inchi: InChI=1S/C12H12N2/c13-12(14)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2,(H3,13,14)
    • InChI Key: LHYUMRWJTVKTPD-UHFFFAOYSA-N
    • SMILES: C1=CC=C2C=C(C=CC2=C1)CC(=N)N

Computed Properties

  • Exact Mass: 184.10016
  • Monoisotopic Mass: 184.100048391g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 49.9Ų

Experimental Properties

  • PSA: 49.87

2-(naphthalen-2-yl)ethanimidamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1867302-0.05g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
0.05g
$348.0 2023-09-18
Enamine
EN300-1867302-0.5g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
0.5g
$397.0 2023-09-18
Enamine
EN300-1867302-5g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
5g
$1199.0 2023-09-18
Enamine
EN300-1867302-0.1g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
0.1g
$364.0 2023-09-18
Enamine
EN300-1867302-1.0g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
1g
$986.0 2023-06-01
Enamine
EN300-1867302-10.0g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
10g
$4236.0 2023-06-01
Enamine
EN300-1867302-5.0g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
5g
$2858.0 2023-06-01
Enamine
EN300-1867302-1g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
1g
$414.0 2023-09-18
Enamine
EN300-1867302-2.5g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
2.5g
$810.0 2023-09-18
Enamine
EN300-1867302-0.25g
2-(naphthalen-2-yl)ethanimidamide
70009-01-7
0.25g
$381.0 2023-09-18

Additional information on 2-(naphthalen-2-yl)ethanimidamide

Comprehensive Overview of 2-(Naphthalen-2-yl)ethanimidamide (CAS No. 70009-01-7): Properties, Applications, and Research Insights

2-(Naphthalen-2-yl)ethanimidamide (CAS No. 70009-01-7) is a specialized organic compound featuring a naphthalene backbone coupled with an ethanimidamide functional group. This structure grants it unique chemical properties, making it a subject of interest in pharmaceutical research, material science, and synthetic chemistry. The compound's systematic name, 2-(naphthalen-2-yl)ethanimidamide, reflects its precise molecular architecture, which is often searched in academic and industrial databases for its potential applications.

Recent trends highlight growing curiosity about naphthalene derivatives due to their versatility in drug discovery, particularly in targeting enzyme inhibition and receptor modulation. Researchers frequently inquire about the synthesis of 2-(naphthalen-2-yl)ethanimidamide, its solubility, and stability under various conditions. These queries align with the broader demand for bioactive intermediates in medicinal chemistry, where such compounds serve as precursors for heterocyclic scaffolds.

From a structural perspective, the naphthalene moiety in CAS 70009-01-7 contributes to its aromatic stability and π-π stacking capabilities, while the ethanimidamide group introduces reactivity for further functionalization. This dual characteristic makes it valuable for designing fluorescent probes or ligands in catalysis. Notably, studies have explored its role in metal-organic frameworks (MOFs), a hot topic in materials science for gas storage and separation technologies.

In the context of green chemistry, questions arise about the eco-friendly synthesis routes for 2-(naphthalen-2-yl)ethanimidamide. Innovations like microwave-assisted reactions or catalytic hydrogenation are gaining traction, reflecting the industry's shift toward sustainable practices. Analytical techniques such as HPLC purity analysis and NMR characterization are also frequently discussed, underscoring the need for precise quality control in its production.

The compound's potential in neuropharmacology has sparked discussions, with hypothetical links to neuroprotective agents due to its structural resemblance to known central nervous system (CNS) active molecules. However, rigorous preclinical validation is essential, a point emphasized in recent literature reviews. This aligns with the surge in searches for novel CNS drug candidates and blood-brain barrier permeability predictors.

For industrial applications, 70009-01-7 is occasionally referenced in patents related to organic electronics, particularly in hole-transporting materials for OLEDs. Its conjugated system and electron-donating properties are key factors driving this interest. Meanwhile, safety data sheets (SDS) for 2-(naphthalen-2-yl)ethanimidamide emphasize standard laboratory handling protocols, addressing common user concerns about compound storage and compatibility.

Emerging computational tools like molecular docking and QSAR modeling have been applied to predict the behavior of CAS 70009-01-7, catering to the rise of in silico drug design queries. Such approaches reduce experimental costs and accelerate lead optimization—a priority for startups and academia alike. Additionally, its crystallographic data (when available) is sought after for supramolecular chemistry studies.

In summary, 2-(naphthalen-2-yl)ethanimidamide represents a multifaceted compound bridging diverse scientific domains. Its CAS No. 70009-01-7 serves as a critical identifier for researchers navigating chemical databases, while its structural features continue to inspire innovations across pharmaceuticals, advanced materials, and catalytic systems. Future directions may explore its biocompatibility and scalable production methods, further solidifying its relevance in contemporary chemistry.

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